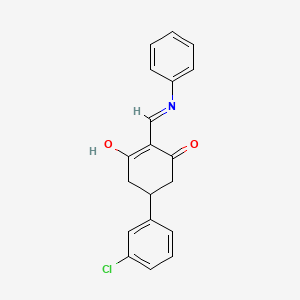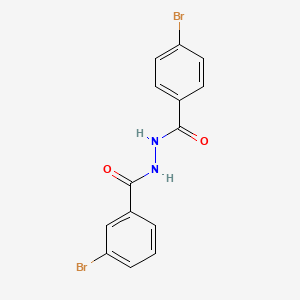![molecular formula C21H23N3O B6087485 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6087485.png)
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in several neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
作用機序
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of mGluR5 has been implicated in several neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone binds to the allosteric site of the mGluR5 receptor, which inhibits its activity. This leads to a reduction in glutamatergic neurotransmission, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate in the prefrontal cortex and amygdala, which are brain regions involved in anxiety and depression. 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has also been shown to increase the activity of GABAergic neurons in the hippocampus, which is a brain region involved in learning and memory. Additionally, 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has been shown to reduce the activity of dopaminergic neurons in the ventral tegmental area, which is a brain region involved in addiction.
実験室実験の利点と制限
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the mGluR5 receptor, which allows for the specific targeting of this receptor. Additionally, 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has been extensively studied in animal models, which allows for the translation of preclinical findings to clinical trials. One limitation is that 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone. One direction is the development of more potent and selective mGluR5 antagonists. Additionally, the therapeutic potential of 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone in several neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia, warrants further investigation. Finally, the role of mGluR5 in the pathophysiology of several other disorders, including autism spectrum disorder and Alzheimer's disease, is an area of active research.
合成法
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(3-aminopropyl)-4-methylpiperazine to form the corresponding amide. The amide is then reduced with sodium borohydride to form the amine. Finally, the amine is reacted with 3-(chloromethyl)phenylacetyl chloride to form 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone.
科学的研究の応用
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has been studied for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
特性
IUPAC Name |
1-[3-[[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15(22-13-18-8-7-9-19(12-18)17(3)25)21-14-23-24(16(21)2)20-10-5-4-6-11-20/h4-12,14-15,22H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDIOOXVYXYKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)NCC3=CC(=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B6087404.png)
![N-(2-furylmethyl)-5-[1-(1,3-thiazol-4-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6087415.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6087427.png)
![4-(5-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-furyl)-2-methyl-3-butyn-2-ol](/img/structure/B6087433.png)
![tetrahydro-2-furanylmethyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6087437.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinamine](/img/structure/B6087445.png)


![N-(3,5-dimethoxybenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6087472.png)
![1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6087478.png)



![2-{1-(3,5-dimethoxybenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6087511.png)